Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds derived from methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate involves multiple steps that require precise control over the reaction conditions to achieve the desired stereochemistry. An example of this is the asymmetric total synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide, a hepatoprotective lactam isolated from the leaves of Clausena lansium, a Chinese folk medicine. This synthesis was achieved from methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate with an overall yield of 22.0% (Jian‐Qiang Wang & W. Tian, 1996).
Scientific Research Applications
Chemoenzymatic Synthesis : It is utilized in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), contributing to medicinal chemistry and drug development (Hamamoto et al., 2000).
Stereochemical Analysis : The compound is used to establish absolute stereochemistries in various compounds, aiding in the understanding and development of stereochemically complex molecules (Rodriguez et al., 1993).
Organic Synthesis : It serves as a key intermediate in the synthesis of amino acid ester isocyanates, which are important in various synthetic pathways (Tsai et al., 2003).
Resolution of Stereoisomers : The compound is used for resolving racemic mixtures and establishing the absolute configuration of complex molecules, which is crucial in the field of chiral chemistry and pharmaceuticals (Drewes et al., 1992).
Preparation of Secondary Alcohols : It aids in preparing diastereoisomeric secondary alcohols with 1,3 related stereocenters, which are valuable in the synthesis of various organic compounds (Barbero et al., 1997).
Cyclopropane Derivatives : The compound is used in the Blaise rearrangement to form cyclopropane derivatives, contributing to the development of new molecular structures (Abe & Suehiro, 1982).
Heptoprotective Lactam Synthesis : It can synthesize new hepatoprotective lactams from the leaves of Chinese folk medicine Clausena lansium, showing its potential in discovering new therapeutic agents (Wang & Tian, 1996).
Safety And Hazards
properties
IUPAC Name |
methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRYSIPXMREGK-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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